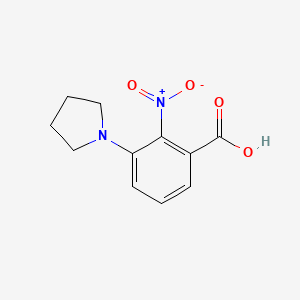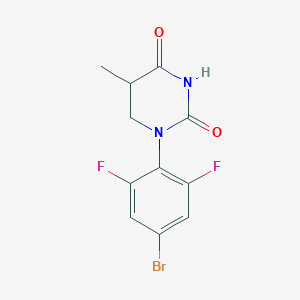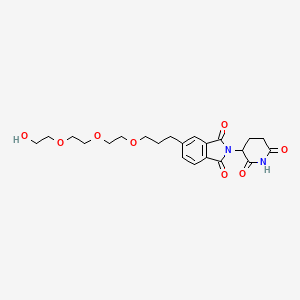
O-(2,2-difluoropropyl)hydroxylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2,2-difluoropropyl)hydroxylamine hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique chemical properties and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .
Métodos De Preparación
The synthesis of O-(2,2-difluoropropyl)hydroxylamine hydrochloride typically involves the reaction of 2,2-difluoropropylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to ensure optimal yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
O-(2,2-difluoropropyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
O-(2,2-difluoropropyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds and other nitrogen-containing derivatives.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitrogen compounds.
Mecanismo De Acción
The mechanism of action of O-(2,2-difluoropropyl)hydroxylamine hydrochloride involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. Its molecular targets and pathways include enzymes and other proteins involved in nitrogen metabolism, where it can act as an inhibitor or activator depending on the specific context .
Comparación Con Compuestos Similares
O-(2,2-difluoropropyl)hydroxylamine hydrochloride can be compared with other similar compounds such as O-benzylhydroxylamine hydrochloride and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride. These compounds share similar chemical properties but differ in their specific reactivity and applications. For example, O-benzylhydroxylamine hydrochloride is commonly used in the synthesis of α-hydroxybenzylamines, while O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride is used in the preparation of fluorinated compounds .
Propiedades
Fórmula molecular |
C3H8ClF2NO |
|---|---|
Peso molecular |
147.55 g/mol |
Nombre IUPAC |
O-(2,2-difluoropropyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C3H7F2NO.ClH/c1-3(4,5)2-7-6;/h2,6H2,1H3;1H |
Clave InChI |
CPUJNRSYJOLPRT-UHFFFAOYSA-N |
SMILES canónico |
CC(CON)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[6-[4,5-Bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14768795.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)
![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)









